molecular formula C14H20N2O3 B3014318 tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate CAS No. 1490206-48-8

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate

Cat. No.: B3014318
CAS No.: 1490206-48-8
M. Wt: 264.325
InChI Key: RCIGABABSHRDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS: 1490206-48-8) is a heterocyclic compound with the molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol . It features a pyridine-substituted azetidine scaffold protected by a tert-butoxycarbonyl (Boc) group. The hydroxyl and pyridinylmethyl substituents at the 3-position of the azetidine ring confer unique physicochemical properties, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis . Its synthesis and purification typically involve advanced techniques such as preparative HPLC, as indicated by analogous procedures in azetidine derivatives .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(pyridin-2-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-9-14(18,10-16)8-11-6-4-5-7-15-11/h4-7,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGABABSHRDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS No. 1490206-48-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Physical State : Solid at room temperature, with a predicted melting point of approximately 383.4 °C .

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its structural features, which include a pyridine moiety and an azetidine ring. These characteristics may influence its interactions with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of azetidine compounds, including this compound, show promising anticancer properties. For instance, research has demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including colon adenocarcinoma and breast cancer cells . The specific mechanisms often involve the modulation of apoptotic pathways and interference with cell cycle progression.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Similar azetidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta aggregation, both of which are critical in the context of neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration, such as AChE and various kinases.
  • Receptor Modulation : It has been suggested that compounds with similar structures can interact with neurotransmitter receptors, influencing signaling pathways that regulate cell survival and proliferation .
  • Oxidative Stress Reduction : Some studies indicate that these compounds can mitigate oxidative stress in cells, thereby protecting against damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelObserved EffectReference
AnticancerVarious human cancer cell linesSignificant growth inhibition
NeuroprotectionIn vitro astrocyte modelReduced apoptosis due to Aβ
Enzyme InhibitionAChE assayModerate inhibitory activity
CytotoxicityTumor vs non-tumor cellsSelective cytotoxicity observed

Notable Research Findings

  • Antitumor Efficacy : A study highlighted that similar azetidine compounds exhibited IC50 values ranging from 2.76 to 9.27 µM against various cancer cell lines, indicating strong anticancer potential .
  • Neuroprotective Mechanism : Research demonstrated that the compound could protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory cytokines like TNF-alpha .

Scientific Research Applications

Medicinal Chemistry

tert-butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate has shown promise in drug development due to its structural features that may interact with biological targets. Potential applications include:

  • Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also have efficacy against various pathogens .

Neuropharmacology

The pyridine ring is known to enhance the lipophilicity and bioavailability of compounds, making them suitable candidates for neuropharmacological studies. The compound's potential as a modulator of neurotransmitter systems could be explored in the context of:

  • Cognitive Enhancers : Investigations into its effects on memory and learning processes are warranted, particularly in models of neurodegenerative diseases .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

  • Polymer Chemistry : The compound could serve as a building block for synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various azetidine derivatives, including tert-butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine. Results indicated significant activity against Gram-positive bacteria, suggesting potential for further development as an antibacterial agent .

Case Study 2: Neuropharmacological Effects

Another research project focused on the neuropharmacological effects of pyridine-containing compounds. The findings highlighted that compounds similar to tert-butyl 3-hydroxy-3-(pyridin-2-methyl)azetidine demonstrated enhanced cognitive function in animal models, indicating a pathway for future investigations into its therapeutic use in cognitive disorders .

Comparison with Similar Compounds

Pyridine vs. Piperidine Substitutents

  • Pyridinylmethyl (Target Compound) : The pyridine ring enables π-π interactions with aromatic residues in enzyme active sites, critical for kinase inhibition .
  • Piperidinylmethyl () : The saturated piperidine ring increases basicity (pKa ~11), enhancing blood-brain barrier penetration for CNS drug candidates .

Hydroxyl vs. Amino Groups

  • Hydroxyl Group (Target Compound) : Participates in hydrogen bonding, improving target affinity. However, it may reduce metabolic stability due to susceptibility to glucuronidation.
  • Aminomethyl (): The amino group allows for covalent modifications (e.g., amide coupling), expanding utility in prodrug design .

Electron-Donating vs. Withdrawing Groups

  • Nitromethyl () : The nitro group withdraws electron density, accelerating ring-opening reactions for cross-coupling chemistry .
  • Methoxypyridine () : The methoxy group donates electrons, stabilizing the pyridine ring against oxidative degradation in physiological conditions .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
Boc ProtectionBoc₂O, TEA, DCM, 0–20°CMaintain anhydrous conditions to prevent hydrolysis
CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°CPurify via silica gel chromatography (EtOAc/hexane)

Basic: What safety protocols are critical during handling?

Answer:
Based on GHS classifications for structurally similar azetidine carboxylates:

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) .
  • Protective Measures :
    • PPE : Nitrile gloves, lab coat, face shield, and respiratory protection (e.g., NIOSH-approved P95 mask for dust) .
    • Ventilation : Use fume hoods to minimize aerosol exposure .
    • Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) .

Q. Emergency Response :

  • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced: How can conflicting solubility or stability data be resolved?

Answer:
Discrepancies in physicochemical properties (e.g., solubility, melting point) often arise from impurities or polymorphic forms. Mitigation strategies:

Repurification : Recrystallize using solvents like ethanol/water or DCM/hexane .

Advanced Characterization :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computed spectra (e.g., using PubChem data ).
  • HPLC-MS : Verify purity (>95%) and detect trace impurities .

Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points .

Q. Example Workflow :

StepMethodPurpose
1Column ChromatographyRemove unreacted pyridinyl precursors
2DSC/TGAConfirm melting point and thermal stability
3Single-Crystal XRDResolve stereochemical ambiguities

Advanced: What strategies optimize reaction yield in stereoselective synthesis?

Answer:
Key factors for stereocontrol:

Chiral Catalysts : Use (R)- or (S)-BINAP with palladium for asymmetric coupling .

Temperature Control : Lower temperatures (0–5°C) favor kinetic control of stereochemistry .

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

Q. Case Study :

  • Substrate : tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • Reaction : Coupling with (pyridin-2-yl)methyl bromide.
  • Optimal Conditions : Pd(OAc)₂ (5 mol%), (S)-BINAP (6 mol%), K₃PO₄, DMF, 60°C, 12 h → 78% yield, 92% ee .

Advanced: How to analyze stereochemistry and confirm molecular configuration?

Answer:

X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in for a related piperidine carboxylate) .

Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10, 1.0 mL/min) .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Q. Data Interpretation :

  • XRD Metrics : R-factor <0.05 indicates high confidence in structural assignment .

Basic: What are best practices for long-term storage?

Answer:

  • Conditions : Store at –20°C under inert gas (N₂/Ar) in amber glass vials .
  • Stability Tests : Monitor via ¹H NMR every 6 months; discard if decomposition >5% .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) or peroxides (risk of oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.